1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole
Overview
Description
1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole is a useful research compound. Its molecular formula is C12H11FIN and its molecular weight is 315.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Modification
- Ullman Methoxylation in Pyrrole Derivatives : Research on Ullman methoxylation involving 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole has demonstrated its potential in preparing various substituted anilines. This method can be crucial for synthesizing complex organic compounds (Ragan et al., 2003).
Advanced Material Development
- Electrochromic Properties : A study on polymers derived from pyrrole derivatives, including those similar to this compound, highlighted their significant electrochromic properties. These materials could be essential in developing new types of electronic displays or smart windows (Arslan et al., 2007).
Molecular Nanotechnology
- Tetrathiafulvalene Derivatives : Research in the field of molecular nanotechnology has explored the use of pyrrole derivatives, including structures similar to this compound, in creating redox-responsive compounds. These compounds could be crucial in constructing advanced nanomaterials and molecular electronics (Neumann & Jeppesen, 2023).
Luminescent Polymers
- Highly Luminescent Polymers : The synthesis of highly luminescent polymers incorporating pyrrole derivatives has been investigated. These polymers, related to this compound, exhibit strong fluorescence and could be used in optoelectronics or as bio-imaging agents (Zhang & Tieke, 2008).
Thermochemical Properties
- Calorimetric Studies : Research on the thermochemical properties of pyrrole derivatives, including this compound, has provided valuable data regarding their enthalpies of formation and sublimation. Such data is essential in understanding the stability and reactivity of these compounds (Santos & Silva, 2010).
Mechanism of Action
Target of Action
The primary target of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole is the Dual specificity mitogen-activated protein kinase kinase 1 (MEK1) . MEK1 is a key component of the MAPK/ERK pathway, which regulates cell growth and differentiation .
Mode of Action
This inhibition could disrupt the MAPK/ERK signaling pathway, leading to changes in cell proliferation and survival .
Biochemical Pathways
The MAPK/ERK pathway, which MEK1 is a part of, is a critical biochemical pathway affected by this compound . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, controlling cellular activities such as growth, proliferation, differentiation, migration, and apoptosis .
Result of Action
The inhibition of MEK1 by this compound could lead to a decrease in cell proliferation and an increase in programmed cell death or apoptosis . This could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Properties
IUPAC Name |
1-(2-fluoro-4-iodophenyl)-2,5-dimethylpyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FIN/c1-8-3-4-9(2)15(8)12-6-5-10(14)7-11(12)13/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVPUAKFQLQUKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=C(C=C2)I)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571908 | |
Record name | 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217314-30-2 | |
Record name | 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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